molecular formula C20H22N4O5 B11563326 2-(3-Methylphenoxy)-N'-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide

2-(3-Methylphenoxy)-N'-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide

Cat. No.: B11563326
M. Wt: 398.4 g/mol
InChI Key: ZXMQJAKDGXJMSE-FYJGNVAPSA-N
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Description

2-(3-Methylphenoxy)-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methylphenoxy group, a morpholinyl group, and a nitrophenyl group, all connected through an acetohydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced techniques such as microreactor technology can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenoxy)-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the substituents introduced .

Scientific Research Applications

2-(3-Methylphenoxy)-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-(3-Methylphenoxy)-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C20H22N4O5

Molecular Weight

398.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[(E)-(2-morpholin-4-yl-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22N4O5/c1-15-3-2-4-18(11-15)29-14-20(25)22-21-13-16-12-17(24(26)27)5-6-19(16)23-7-9-28-10-8-23/h2-6,11-13H,7-10,14H2,1H3,(H,22,25)/b21-13+

InChI Key

ZXMQJAKDGXJMSE-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

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